molecular formula C20H26N4O4S B2540673 N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide CAS No. 1902922-40-0

N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Cat. No.: B2540673
CAS No.: 1902922-40-0
M. Wt: 418.51
InChI Key: UESVVNTUUFDMEO-UHFFFAOYSA-N
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Description

N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an intriguing compound with unique structural features that warrant a detailed exploration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multi-step reactions starting from commercially available reagents. Common synthetic routes include condensation reactions, cyclization processes, and subsequent functional group modifications. Each step is meticulously optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound often scales up these laboratory techniques, incorporating more robust and cost-effective methods such as continuous flow synthesis and batch processing. Industrial methods also consider environmental factors, aiming to minimize waste and use greener solvents.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions:

  • Oxidation: : It reacts with oxidizing agents to form various oxidized derivatives.

  • Reduction: : It can be reduced using appropriate reducing agents to yield reduced forms.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and suitable solvents to ensure the reactions proceed efficiently.

Major Products Formed

Major products include oxidized derivatives with additional oxygen functionalities, reduced compounds with fewer double bonds or lower oxidation states, and substituted products featuring diverse functional groups enhancing the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a starting material for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as a biochemical probe, aiding in the study of various biochemical pathways and mechanisms.

Medicine

In medicine, researchers are investigating its potential therapeutic applications, including its use as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, its applications span from materials science to the development of new catalysts and polymers.

Mechanism of Action

The mechanism by which N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide exerts its effects involves binding to specific molecular targets, influencing various pathways. Detailed studies have elucidated its interactions at the molecular level, revealing how it modulates biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide stands out due to its unique structural features and reactivity. Similar compounds include:

  • N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)amine: : Differing slightly in functional groups, leading to varied reactivity and applications.

  • N-(1-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-4-oxo-1-oxobutan-2-yl)acetamide:

The unique structure and functionality of this compound make it a compound of significant interest for further exploration and development.

Properties

IUPAC Name

N-[1-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-13(25)21-17(9-12-29-2)19(27)23-10-7-14(8-11-23)24-18(26)15-5-3-4-6-16(15)22-20(24)28/h3-6,14,17H,7-12H2,1-2H3,(H,21,25)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESVVNTUUFDMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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